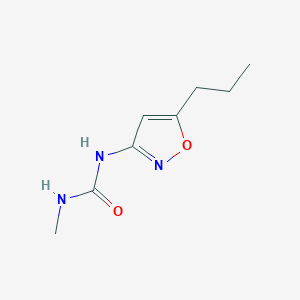
N-Methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is a chemical compound with the molecular formula C8H13N3O2 It is characterized by the presence of a urea group attached to a 1,2-oxazole ring, which is further substituted with a propyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-methylurea with 5-propyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the urea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea or oxazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea oxides, while reduction can produce N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea hydrides.
Applications De Recherche Scientifique
N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a methyl group instead of a propyl group.
N-Methyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea: Similar structure but with an ethyl group instead of a propyl group.
N-Methyl-N’-(5-butyl-1,2-oxazol-3-yl)urea: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-Methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 5-position may confer distinct properties compared to its methyl, ethyl, or butyl analogs, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
55807-50-6 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-methyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-6-5-7(11-13-6)10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
Clé InChI |
PGKPIPGYOOAFSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NO1)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
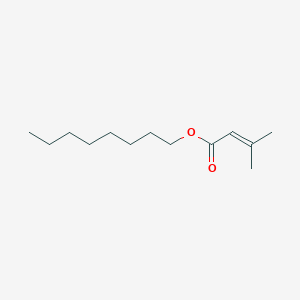
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
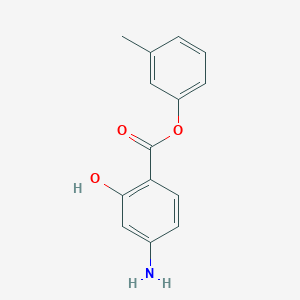
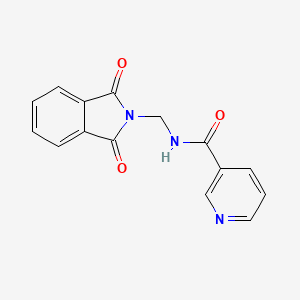

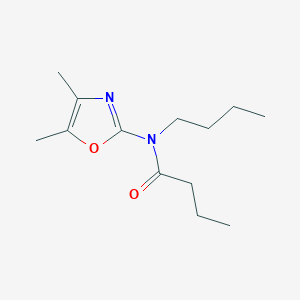
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
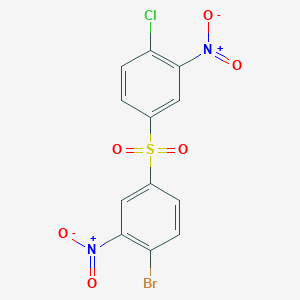
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
